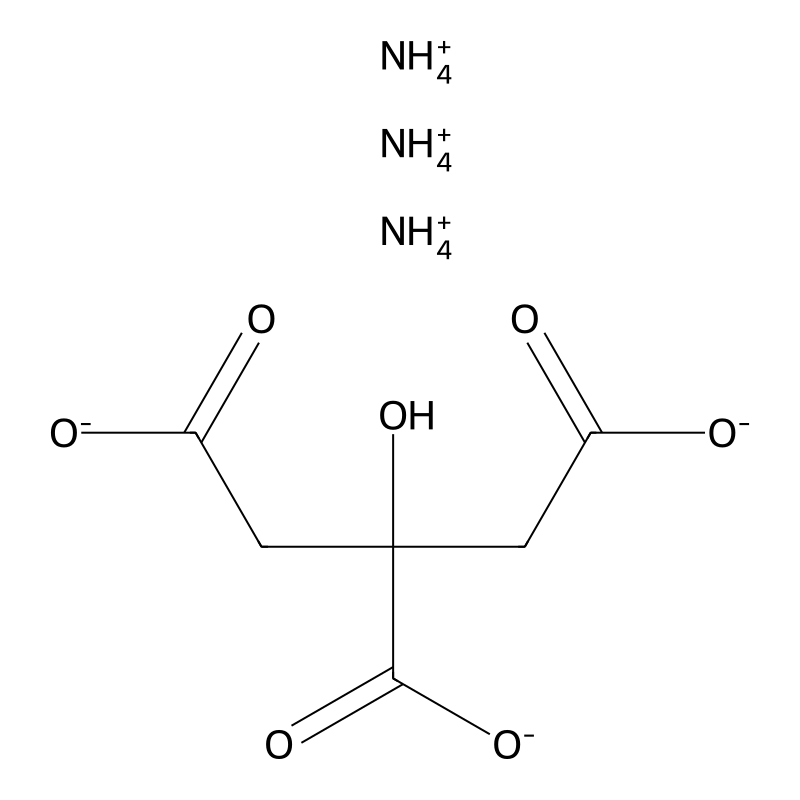

Triammonium citrate

C6H17N3O7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H17N3O7

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in alcohol

Soluble in about 1 part wate

Synonyms

Canonical SMILES

Triammonium citrate (CAS 3458-72-8) is the tribasic ammonium salt of citric acid, functioning as a chelating agent, pH buffer, and sol-gel network former. In aqueous solution, it provides a mildly alkaline buffering range (pH 7.0–8.0), distinct from its mono- and diammonium counterparts. Industrially, it is procured for processes requiring a volatile-cation chelator that leaves no metallic residue upon calcination. Its primary procurement value lies in its precursor suitability for advanced metal oxide synthesis, its ability to stabilize industrial enzyme formulations against thermal stress, and its coordination utility in separating rare earth elements from complex mineral leachates [1].

Substituting triammonium citrate with diammonium citrate shifts the aqueous buffering baseline from approximately 7.7 down to 4.3, which can cause premature precipitation of metal complexes in sol-gel synthesis and denature pH-sensitive industrial enzymes. Furthermore, substituting with common chelators like sodium citrate or potassium citrate introduces alkali metal ions (Na+, K+) into the matrix. In the manufacturing of electronic-grade ceramics, battery cathode materials, and phosphors, these non-volatile alkali metals act as lattice contaminants, whereas the ammonium ions in triammonium citrate cleanly decompose into volatile ammonia and water during calcination, leaving a high-purity metal oxide network [1].

Calcination Temperature Reduction in Sol-Gel Metal Oxide Synthesis

In the synthesis of rare-earth-doped zinc oxide phosphors, utilizing triammonium citrate as a chelating and network-forming agent allows the precursor to be prepared via a sol-gel method. This approach lowers the required solid-state calcination temperature by approximately 500 °C compared to traditional solid-state mixing methods, while ensuring uniform nanometer-grade doping without introducing non-volatile alkali metal contaminants [1].

| Evidence Dimension | Solid-state reaction temperature |

| Target Compound Data | Reduced by ~500 °C via sol-gel network formation |

| Comparator Or Baseline | Traditional solid-state synthesis methods |

| Quantified Difference | ~500 °C reduction in calcination temperature |

| Conditions | Synthesis of Eu/Li-doped ZnO red fluorescent materials |

Dramatically reduces energy consumption and thermal degradation risks during the mass production of doped metal oxides.

Enhanced Thermostability in Industrial Enzyme Formulations

Triammonium citrate acts as a stabilizing excipient for industrial enzymes subjected to thermal stress, such as during extrusion processes. Comparative thermostability testing of phytase, cellulase, and peptidase formulations demonstrated that the inclusion of triammonium citrate significantly preserved relative enzyme activity post-heating, whereas baseline salts like sodium chloride or ammonium chloride failed to prevent thermal degradation and activity loss [1].

| Evidence Dimension | Relative enzyme activity after thermal stress |

| Target Compound Data | Significant preservation of activity (phytase, cellulase, peptidase) |

| Comparator Or Baseline | Sodium chloride and ammonium chloride (high activity loss) |

| Quantified Difference | Substantial improvement in retained catalytic activity post-extrusion |

| Conditions | Thermostability testing of dry/dough enzyme formulations under extrusion pressure |

Ensures that bulk enzyme formulations survive high-heat industrial processing, reducing the need for costly enzyme over-dosing.

High-Purity Rare Earth Separation via Chelating Precipitation

In the separation of rare earth elements (REs) from complex mixtures containing Ca, Mg, Al, and Fe, triammonium citrate acts as a critical coordination assistant. When combined with ammonium bicarbonate precipitation at a controlled pH of 6.43, triammonium citrate selectively chelates impurities, allowing the recovery of rare earth oxides with a purity of 97.8%, while keeping Ca and Fe below detection limits[1].

| Evidence Dimension | Rare earth oxide (RE2O3) purity |

| Target Compound Data | 97.8% purity at pH 6.43 |

| Comparator Or Baseline | Precipitation without triammonium citrate coordination |

| Quantified Difference | Near-complete exclusion of Ca and Fe impurities |

| Conditions | Continuous precipitation using 10% ammonium bicarbonate and triammonium citrate from simulated feed solutions |

Provides a highly efficient, scalable pathway for refining battery and magnet-grade rare earth metals from low-grade or recycled feedstocks.

Energy Efficiency and Yield in Anhydrous Salt Mass Production

The procurement of anhydrous triammonium citrate synthesized via the direct neutralization of citric acid with liquid ammonia offers massive efficiency gains. This route achieves a 100% raw material utilization ratio and saves 813.3 kJ of energy per kilogram of product manufactured, compared to conventional synthesis routes using ammonium bicarbonate as the neutralizer, which only yield a 22.8% utilization ratio [1].

| Evidence Dimension | Raw material utilization and energy consumption |

| Target Compound Data | 100% utilization; baseline energy |

| Comparator Or Baseline | Ammonium bicarbonate route (22.8% utilization; +813.3 kJ/kg energy) |

| Quantified Difference | 77.2% higher atom economy; 813.3 kJ/kg energy savings |

| Conditions | Industrial-scale neutralization of citric acid |

Lowers the embedded carbon footprint and bulk procurement cost of the raw material for large-scale industrial buyers.

Sol-Gel Synthesis of Battery Cathodes and Phosphors

Utilizing its high solubility and clean thermal decomposition (leaving no alkali metal residue), triammonium citrate is procured as a network-forming and chelating agent for synthesizing LiNi0.5Mn1.5O4 cathode materials and doped ZnO phosphors at reduced calcination temperatures [1].

Industrial Enzyme Formulation and Extrusion

Used as a stabilizing excipient in spray-dried or extruded enzyme powders (such as phytase for animal feed) to protect the proteins against thermal degradation and mechanical stress during high-pressure manufacturing [2].

Rare Earth Element Refining

Applied as a chelating agent in continuous precipitation workflows to separate high-value rare earth ions from alkaline earth and transition metal impurities, achieving high-purity rare earth oxides from complex leachates [3].

Physical Description

Liquid

White to off-white crystals or powder

Colorless or white solid; [HSDB] White odorless granules; [MSDSonline]

White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS]

Color/Form

Colorless crystals

White granules

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.48 g/cu cm

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 139 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 132 of 139 companies with hazard statement code(s):;

H315 (90.15%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

General Manufacturing Information

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:2): ACTIVE

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3): ACTIVE

Component of algicidal compound.

Reported product category: shampoos (non-coloring)